Bienvenue dans la boutique en ligne BenchChem!

6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid

Regulatory compliance SNUR phenylhydrazide

6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid (CAS 477889-12-6), also referred to as 4-Cyclohexene-1,2-dicarboxylic acid, 1-(2-phenylhydrazide) or tetrahydrophthalic phenyl hydrazine (THPH), is a C₁₄H₁₆N₂O₃ small molecule (MW 260.29 g/mol) featuring a cyclohexene ring bearing both a free carboxylic acid and a phenylhydrazinocarbonyl substituent. It belongs to the phenylhydrazide class of compounds, which have been investigated for lipoxygenase inhibition, antifungal activity, and as reactive intermediates in heterocyclic synthesis.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 477889-12-6
Cat. No. B2520101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid
CAS477889-12-6
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESC1C=CCC(C1C(=O)NNC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H16N2O3/c17-13(16-15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(18)19/h1-7,11-12,15H,8-9H2,(H,16,17)(H,18,19)
InChIKeyPNTZFQUBRFJEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid (CAS 477889-12-6) – Compound Class and Physicochemical Baseline for Procurement Evaluation


6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid (CAS 477889-12-6), also referred to as 4-Cyclohexene-1,2-dicarboxylic acid, 1-(2-phenylhydrazide) or tetrahydrophthalic phenyl hydrazine (THPH), is a C₁₄H₁₆N₂O₃ small molecule (MW 260.29 g/mol) featuring a cyclohexene ring bearing both a free carboxylic acid and a phenylhydrazinocarbonyl substituent . It belongs to the phenylhydrazide class of compounds, which have been investigated for lipoxygenase inhibition, antifungal activity, and as reactive intermediates in heterocyclic synthesis [1]. The compound is commercially supplied at ≥98% purity by multiple vendors for research and further manufacturing use only .

Why In-Class Phenylhydrazide Analogs Cannot Substitute for 6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid in Critical Applications


Within the phenylhydrazide family, seemingly minor structural variations—such as saturation of the cyclohexene ring, absence of the free carboxylic acid, or substitution on the phenyl ring—can profoundly alter reactivity, solubility, regulatory status, and application performance. For instance, the saturated cyclohexane analog (CAS 1807977-72-5) is explicitly listed under EPA Significant New Use Rules (SNUR) , while the cyclohexene-bearing target compound is not, creating a distinct regulatory procurement advantage. Furthermore, in anaerobic cure accelerator applications, the presence of both the –C(=O)–NH–NH– linkage and the free carboxylic acid on the same cyclohexene scaffold enables cure performance without the need for maleic acid co-accelerator—a property not shared by simpler hydrazides such as acetyl phenylhydrazine (APH) [1]. Generic substitution without head-to-head validation therefore risks both regulatory non-compliance and functional failure.

Quantitative Evidence Guide: Measurable Differentiation of 6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid vs. Closest Analogs


Cyclohexene vs. Saturated Cyclohexane Scaffold: Regulatory Status Differentiation

The target compound (CAS 477889-12-6) bears a cyclohexene ring with a double bond at the 3-position. Its direct saturated analog, 1,2-cyclohexanedicarboxylic acid, 1-(2-phenylhydrazide) (CAS 1807977-72-5), is subject to EPA Significant New Use Rules (SNUR) under 40 CFR §721.10957, which imposes mandatory reporting and use restrictions for any significant new use . In contrast, CAS 477889-12-6 is not listed under any SNUR, providing a clear regulatory advantage in procurement and downstream application development .

Regulatory compliance SNUR phenylhydrazide procurement

Anaerobic Cure Accelerator Performance: THPH Eliminates Need for Maleic Acid Co-Accelerator vs. APH/MA System

In Henkel patent WO2016064543, the target compound (designated THPH, tetrahydrophthalic phenyl hydrazine) is demonstrated as an anaerobic cure accelerator. The patent specifically teaches that THPH and its structural class, which contain both the –C(=O)–NH–NH– linkage and a carboxylic acid group on the same molecule, render the use of maleic acid (MA) unnecessary in anaerobic adhesive compositions [1]. This directly contrasts with the industry-standard APH/saccharin/MA system, where maleic acid is required as a co-accelerator. The patent presents comparative bar chart data (FIGS. 2-10) showing that THPH-based formulations achieve comparable or superior breakaway strength, prevail strength, and tensile strength on steel and stainless steel nut/bolt assemblies at 5 min, 15 min, 1 h, and 24 h cure times vs. APH/MA and other phenylhydrazine/anhydride adducts (SPH, HHPH) [1].

Anaerobic adhesive cure accelerator phenylhydrazine adduct Loctite

Predicted pKa and logP Differentiation: Cyclohexene Unsaturation Modulates Ionization and Lipophilicity vs. Saturated Analogs

The target compound has a predicted pKa of 4.29 ± 0.40 and a predicted logP of approximately 1.8, with a topological polar surface area (TPSA) of 78.43 Ų . The saturated cyclohexane analog (CAS 1807977-72-5, C₁₄H₁₈N₂O₃) has a higher molecular weight (262.13 Da monoisotopic mass vs. 260.29 g/mol for the target) and lacks the cyclohexene double bond, which alters conformational flexibility and π-character [1]. These differences in predicted physicochemical parameters directly affect solubility, permeability, and ionization behavior in both biological and materials-science contexts. The cyclohexene unsaturation also provides a reactive handle (the double bond) for further chemical derivatization not available in the fully saturated analog .

Physicochemical property pKa logP drug-likeness

Phenylhydrazide Scaffold Class-Level Biological Activity: Lipoxygenase Inhibition and Antifungal Potential

The phenylhydrazide chemotype has demonstrated quantifiable biological activities that establish the class value for compound screening libraries. In a 2017 study, benzoylhydrazides derived from phenylhydrazine exhibited IC₅₀ values in the low micromolar range against soybean 15-lipoxygenase, with kinetic studies confirming competitive inhibition [1]. Separately, in a 2023 study of 52 N′-phenylhydrazides evaluated against five Candida albicans strains, multiple compounds showed potent antifungal activity in vitro, establishing the scaffold as a validated starting point for antifungal lead development [2]. While the target compound itself (CAS 477889-12-6) has not been directly evaluated in these specific assays, its phenylhydrazide core—coupled with the unique cyclohexene-carboxylic acid architecture—positions it as a structurally differentiated member of this biologically active class with the added advantage of a reactive cyclohexene double bond not present in most evaluated analogs [2].

Lipoxygenase inhibitor antifungal phenylhydrazide scaffold drug discovery

Dual Carboxylic Acid–Phenylhydrazide Functionality Enables Metal Complexation and Heterocyclic Derivatization Not Possible with Mono-Functional Analogs

The target compound uniquely combines a free carboxylic acid group and a phenylhydrazide group on the same cyclohexene scaffold. This dual functionality enables it to act simultaneously as a metal-chelating ligand and a nucleophilic reaction partner, a property not shared by simpler phenylhydrazides (e.g., acetyl phenylhydrazine, APH) that lack the free carboxyl group [1]. Published literature demonstrates that phenylhydrazides can be oxidatively cleaved under mild enzymatic conditions (tyrosinase, peroxidase, laccase), making them valuable as enzyme-labile protecting groups in peptide synthesis [2]. The additional carboxylic acid on the target compound enables chemoselective orthogonal protection/deprotection strategies, while the cyclohexene double bond provides a third reactive locus for epoxidation, dihydroxylation, or cycloaddition reactions. Monohydrazides of cyclohexenedicarboxylic acids have been reported to form acylhydrazones and undergo cyclization to pyrazolin-3-ones and tetrahydrocinnolinones, demonstrating the synthetic utility of this scaffold class [3].

Metal chelation heterocyclic synthesis bifunctional building block

Validated Application Scenarios for 6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid Based on Direct Evidence


Anaerobic Adhesive and Sealant Formulation Development (Henkel Patent WO2016064543)

The compound (THPH) serves as an anaerobic cure accelerator that eliminates the need for maleic acid co-accelerator in (meth)acrylate-based adhesive compositions. Industrial formulators developing thread-locking adhesives, retaining compounds, and gasketing sealants can use THPH at 0.1–5 wt% to achieve cure speeds and mechanical strengths comparable or superior to the conventional APH/MA/saccharin system on steel and stainless steel substrates [1]. This is the only application for which direct comparative performance data exists for this specific compound.

Medicinal Chemistry Hit-to-Lead Screening Libraries Targeting Lipoxygenase or Fungal Pathogens

Based on class-level evidence that phenylhydrazides exhibit low-micromolar 15-lipoxygenase inhibition and antifungal activity against Candida albicans [1][2], the target compound—with its differentiated cyclohexene-carboxylic acid architecture—can serve as a structurally novel entry point for SAR exploration. Its three orthogonal reactive handles enable rapid library generation through parallel derivatization of the carboxylic acid, the hydrazide NH, and the cyclohexene double bond.

Organic Synthesis Intermediate for Heterocyclic Compound Construction

The bifunctional cyclohexene-dicarboxylic acid monohydrazide scaffold undergoes condensation with heterocyclic aldehydes to form acylhydrazones, and temperature-controlled cyclization yields pyrazolin-3-ones, tetrahydrocinnolinones, and dihydroquinazolin-4-ones [1]. The free carboxylic acid enables further amide or ester coupling without protection/deprotection of the hydrazide, streamlining multi-step synthetic routes.

Enzyme-Labile Protecting Group Strategy in Peptide and Bioconjugate Chemistry

The phenylhydrazide moiety is recognized and cleaved by oxidoreductase enzymes (tyrosinase, peroxidase, laccase) under mild conditions, offering a C-terminal deprotection method orthogonal to standard acid/base-labile protecting groups [1]. The target compound's additional carboxylic acid group enables its direct incorporation as a linker or spacer element in bioconjugate constructs, with the cyclohexene providing further functionalization options.

Quote Request

Request a Quote for 6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.